molecular formula C15H14F3NO5 B5657447 (Z)-4-hydroxy-3-[3-nitro-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-yl]pent-3-en-2-one

(Z)-4-hydroxy-3-[3-nitro-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-yl]pent-3-en-2-one

Cat. No.: B5657447
M. Wt: 345.27 g/mol
InChI Key: OHPUZUJQIHXLGR-YRNVUSSQSA-N
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Description

(Z)-4-hydroxy-3-[3-nitro-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-yl]pent-3-en-2-one is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a chromen ring system substituted with a nitro group and a trifluoromethyl group. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-hydroxy-3-[3-nitro-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-yl]pent-3-en-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromen ring: The chromen ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-hydroxyacetophenone and an aldehyde under acidic conditions.

    Introduction of the nitro group: The nitro group can be introduced via nitration of the chromen ring using a mixture of concentrated nitric acid and sulfuric acid.

    Addition of the trifluoromethyl group: The trifluoromethyl group can be added through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Formation of the enone system: The final step involves the formation of the enone system through a condensation reaction between the chromen derivative and an appropriate aldehyde or ketone under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted chromen derivatives.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds:

Biology

    Biological activity: The compound exhibits potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, making it a subject of interest in medicinal chemistry.

Medicine

    Drug development: Due to its biological activity, the compound is being investigated as a lead compound for the development of new therapeutic agents.

Industry

    Material science: The compound’s unique structure and reactivity make it useful in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (Z)-4-hydroxy-3-[3-nitro-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-yl]pent-3-en-2-one involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The hydroxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

    (Z)-4-hydroxy-3-[3-nitro-2-(methyl)-3,4-dihydro-2H-chromen-4-yl]pent-3-en-2-one: Similar structure but with a methyl group instead of a trifluoromethyl group.

    (Z)-4-hydroxy-3-[3-nitro-2-(ethyl)-3,4-dihydro-2H-chromen-4-yl]pent-3-en-2-one: Similar structure but with an ethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in (Z)-4-hydroxy-3-[3-nitro-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-yl]pent-3-en-2-one imparts unique chemical and biological properties compared to its analogs. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(Z)-4-hydroxy-3-[3-nitro-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-yl]pent-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO5/c1-7(20)11(8(2)21)12-9-5-3-4-6-10(9)24-14(15(16,17)18)13(12)19(22)23/h3-6,12-14,20H,1-2H3/b11-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPUZUJQIHXLGR-YRNVUSSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C1C(C(OC2=CC=CC=C12)C(F)(F)F)[N+](=O)[O-])C(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C1C(C(OC2=CC=CC=C12)C(F)(F)F)[N+](=O)[O-])/C(=O)C)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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